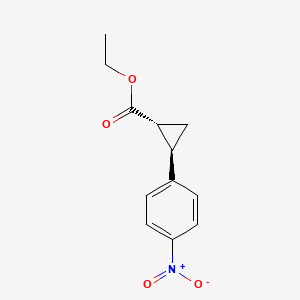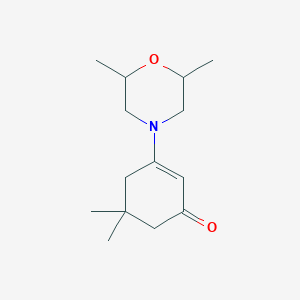![molecular formula C12H14FNO2 B6615607 ethyl 3-[(2-fluorophenyl)imino]butanoate CAS No. 1110717-82-2](/img/structure/B6615607.png)
ethyl 3-[(2-fluorophenyl)imino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-fluorophenyl)imino]butanoate, commonly known as EFIB, is a fluorinated organic compound with a unique structure and a variety of applications. EFIB is a versatile molecule that is used in a wide range of scientific research and laboratory experiments. EFIB has a broad range of properties that make it an ideal choice for a variety of experiments, including its ability to form complexes with other molecules, its low toxicity, and its low reactivity.
Applications De Recherche Scientifique
EFIB has a wide range of applications in scientific research. It is used in the synthesis of a number of organic compounds and is also used in the synthesis of a variety of pharmaceuticals. EFIB is also used in the synthesis of a variety of materials, including polymers, dyes, and pigments. Additionally, EFIB is used in the synthesis of a number of biologically active compounds, such as hormones and neurotransmitters.
Mécanisme D'action
The mechanism of action of EFIB is not completely understood. However, it is known that EFIB is able to form complexes with other molecules, which allows it to interact with a variety of biological systems. Additionally, EFIB is able to interact with a variety of enzymes and receptors, which allows it to affect the activity of these systems.
Biochemical and Physiological Effects
EFIB has a variety of biochemical and physiological effects. In particular, EFIB has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, EFIB has been found to have anti-tumor and anti-cancer properties. EFIB has also been found to have a variety of other biological effects, including the ability to modulate the activity of enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EFIB in laboratory experiments has a number of advantages. EFIB is a relatively low-toxicity compound, which makes it an ideal choice for a variety of experiments. Additionally, EFIB is a relatively low-reactivity compound, which makes it an ideal choice for a variety of experiments. However, EFIB is not suitable for all experiments, as it is not suitable for use in experiments involving high temperatures or extreme pH levels.
Orientations Futures
The potential for future research using EFIB is vast. EFIB could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, EFIB could be used to develop new materials and compounds for a variety of applications. EFIB could also be used to develop new methods for the synthesis of a variety of compounds. Finally, EFIB could be used to develop new methods for the detection and quantification of a variety of compounds.
Méthodes De Synthèse
The synthesis of EFIB is relatively straightforward and involves the reaction of 2-fluorobenzoic acid with ethyl 3-aminobutanoate. The reaction is typically carried out in an aqueous solution at a temperature of approximately 100 °C. The reaction is catalyzed by a strong base, such as potassium hydroxide, and the resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
ethyl 3-(2-fluorophenyl)iminobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVDMZLLKOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-fluorophenyl)imino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)




![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)

![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)


